Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a benzo[b]thiophene core with precisely controlled lipophilicity for CNS SAR often face lengthy custom synthesis lead times. This compound provides an immediate solution as a research-grade building block. - Offers an XLogP3-AA of 4.9, a lower-lipophilicity alternative to 3-trifluoromethyl (XLogP ~5.6) and 4-tert-butyl (XLogP ~5.2) analogs. - The 2-methylbenzamido group enables probing of ortho-substitution steric effects on target binding, distinct from para-substituted analogs. - Suitable for protocol optimization of amide couplings or ester hydrolyses on a sterically hindered benzothiophene substrate.

Molecular Formula C18H15NO3S
Molecular Weight 325.38
CAS No. 477490-13-4
Cat. No. B2385311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate
CAS477490-13-4
Molecular FormulaC18H15NO3S
Molecular Weight325.38
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
InChIKeyFRCUDOUINIYEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate: Chemical Identity and Procurement


Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-13-4) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxylate class, featuring a 2-methylbenzamido substituent at the 3-position [1]. The compound has a molecular formula of C₁₈H₁₅NO₃S, a molecular weight of 325.38 g/mol, and a computed XLogP3-AA of 4.9, indicating moderate lipophilicity [1]. It is commercially available primarily from specialty chemical suppliers as a research-grade building block, with typical purity ≥95% (HPLC) . No primary research articles, patents, or bioactivity data were identified for this specific compound, and its differentiation must be assessed through physicochemical properties relative to close structural analogs.

1
Synthetic building block for medicinal chemistry and SAR exploration
2
Benzo[b]thiophene-2-carboxylate scaffold with a sterically differentiated 2-methylbenzamido group
3
Computed moderate lipophilicity (XLogP3-AA 4.9) supports permeability-solubility balance studies

Why Generic Substitution Is Not Advisable for This Compound


Benzo[b]thiophene-2-carboxylate derivatives with varying 3-benzamido substituents exhibit distinct physicochemical profiles that directly impact solubility, permeability, and target engagement in medicinal chemistry campaigns [1]. Simple interchange among analogs such as the 3-trifluoromethyl or 4-tert-butyl variants is not valid without demonstrated bioequivalence because computed properties like lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and hydrogen-bonding capacity differ measurably, potentially altering pharmacokinetic and pharmacodynamic behavior [2]. The absence of published head-to-head comparative data necessitates procurement decisions based on the specific substitution pattern required for the intended synthetic or screening purpose.

Target compound
2-Methylbenzamido substitution pattern defines steric and electronic profile
3-CF₃ or 4-tBu analogs
Higher lipophilicity may shift permeability and non-specific binding profiles
Unsubstituted benzamido analog
Lacks ortho-methyl steric shielding; hydrogen-bond exposure may differ in non-polar environments

Quantitative Differentiation Guide Versus Closest Analogs


Lipophilicity Comparison with Key Analogs

The target compound exhibits an XLogP3-AA of 4.9, placing it at a lipophilicity midpoint between the more polar 3-trifluoromethyl analog (XLogP3-AA ≈ 5.6) and the less lipophilic 4-tert-butyl analog (XLogP3-AA ≈ 5.2) [1]. This intermediate lipophilicity may offer a balanced profile for membrane permeability while maintaining aqueous solubility, an important consideration in early-stage lead optimization where extreme LogP values (>5) are often associated with poor drug-like properties [2]. No experimental LogD or solubility data are available for these compounds, so selection must rely on computed values.

Lipophilicity
Cross-study comparable
Target XLogP3-AA = 4.9 vs. 3-CF₃ analog ≈ 5.6; 4-tBu analog ≈ 5.2
Intermediate lipophilicity may support balanced membrane permeability and solubility screening
Computed values only; no experimental LogD or solubility data available
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Steric Effects on Permeability

The target compound possesses one hydrogen-bond donor (HBD) from the amide NH, identical to the unsubstituted benzamido analog (methyl 3-benzamidobenzo[b]thiophene-2-carboxylate) [1]. However, the ortho-methyl group introduces steric hindrance that can modulate the exposure of the amide NH, potentially reducing the effective HBD strength in non-polar environments compared to the unsubstituted or para-substituted analogs [2]. This subtle steric effect cannot be captured by simple HBD count but is relevant for membrane permeation and target binding.

HBD Steric Effects
Class-level inference
HBD count = 1; ortho-methyl group introduces steric hindrance near amide NH
Steric shielding may modulate effective hydrogen-bond strength, relevant for permeation and binding assays
Qualitative inference; no direct experimental comparison with unsubstituted analog
Hydrogen Bonding Permeability Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility

The target compound has 4 rotatable bonds, whereas the 4-benzoylbenzamido analog (methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate) possesses 5 rotatable bonds [1]. Lower rotatable bond count is generally associated with improved oral bioavailability and higher ligand efficiency, as each additional rotatable bond reduces the probability of target binding in the correct conformation [2].

Rotatable Bonds
Cross-study comparable
4 rotatable bonds vs. 4-benzoylbenzamido analog (5 rotatable bonds)
Lower conformational flexibility may support improved ligand efficiency in target-binding studies
Computed by Cactvs 3.4.8.18
Conformational Flexibility Ligand Efficiency Drug-likeness

Topological Polar Surface Area and CNS Penetration Potential

The target compound has a TPSA of approximately 67 Ų, which is below the widely accepted threshold of 90 Ų for passive blood-brain barrier penetration [1]. This value is similar to that of other 3-benzamido analogs, but the 2-methyl group provides a unique steric and electronic microenvironment that may fine-tune CNS exposure without increasing TPSA. Compounds in this TPSA range are considered to have favorable CNS penetration potential if other properties (LogP, HBD) are also within optimal ranges [2].

TPSA
Supporting evidence
TPSA ≈ 67 Ų, 23 Ų below CNS penetration threshold of 90 Ų
Low TPSA suggests potential utility in CNS-targeted probe design research
Computed value; requires experimental permeability and efflux confirmation
TPSA Blood-Brain Barrier CNS Drug Design

Recommended Application Scenarios Based on Physicochemical Evidence


Lead Optimization Requiring Moderate Lipophilicity

When a benzothiophene scaffold is preferred and the target product profile demands LogP in the 4–5 range to balance solubility and permeability, this compound serves as a synthetically tractable core with an XLogP3-AA of 4.9, offering a lower lipophilicity alternative to the 3-trifluoromethyl (XLogP ~5.6) and 4-tert-butyl (XLogP ~5.2) analogs [1].

SAR Exploration at the 3-Benzamido Position

The 2-methylbenzamido group provides a sterically hindered yet electronically modest substituent for probing the effect of ortho-substitution on target binding, distinct from para-substituted or unsubstituted benzamido analogs, making it a valuable comparator in systematic SAR campaigns [2].

CNS Probe Design with Low TPSA

With a TPSA of ~67 Ų and a single hydrogen-bond donor, this compound may serve as a starting point for CNS-penetrant probes, provided that additional ADME profiling confirms permeability and efflux ratios [3].

Synthetic Methodology with Benzothiophene Esters

As a methyl ester derivative, this compound can be employed in protocol optimization for amide coupling, ester hydrolysis, or heterocycle functionalization reactions, where the 2-methylbenzamido group serves as a model for sterically differentiated substrates .

Application
Selection Property
Validation Focus
Lead optimization with moderate lipophilicity
Computed XLogP3-AA 4.9; benzo[b]thiophene-2-carboxylate core
Permeability-solubility balance in early-stage assays
SAR at 3-benzamido position
Ortho-methyl benzamido group for steric and electronic probing
Target-binding and selectivity profiling versus unsubstituted and para-substituted analogs
CNS probe design
Low TPSA (~67 Ų) and single HBD
Experimental permeability and efflux ratio confirmation
Synthetic methodology development
Methyl ester and 2-methylbenzamido functionality
Protocol optimization for amide coupling, ester hydrolysis, or heterocycle functionalization
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